3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide
Description
This compound belongs to the 1,3-thiazolidin-4-one family, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. Its structure features a 2-fluorophenylmethylidene group at position 5, a sulfanylidene moiety at position 2, and a propanamide side chain substituted with N-(2-hydroxyethyl)-N-phenyl groups. The E-configuration at the exocyclic double bond (position 5) is critical for maintaining planar geometry, which influences binding to biological targets .
Properties
IUPAC Name |
3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3S2/c22-17-9-5-4-6-15(17)14-18-20(27)24(21(28)29-18)11-10-19(26)23(12-13-25)16-7-2-1-3-8-16/h1-9,14,25H,10-13H2/b18-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXOJOMVATXTCD-NBVRZTHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCO)C(=O)CCN2C(=O)C(=CC3=CC=CC=C3F)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N(CCO)C(=O)CCN2C(=O)/C(=C\C3=CC=CC=C3F)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide is a thiazolidinone derivative with potential biological activity. Its complex structure includes various functional groups that suggest diverse pharmacological properties. This article reviews the biological activities, mechanisms of action, and potential therapeutic applications of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H19FN2O3S2 , with a molecular weight of approximately 430.51 g/mol . The structure features a thiazolidinone core, a fluorophenyl group, and a propanamide side chain, which may contribute to its unique biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H19FN2O3S2 |
| Molecular Weight | 430.51 g/mol |
| Purity | Typically >95% |
Antimicrobial Activity
Preliminary studies suggest that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown activity against various bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Anticancer Activity
Research indicates that thiazolidinone derivatives can possess anticancer properties. For example, related compounds have demonstrated cytotoxic effects against human cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). The IC50 values for these compounds range from 5.1 µM to 22.08 µM , indicating potent antiproliferative effects . The compound's mechanism may involve the induction of apoptosis and disruption of cell cycle progression.
Anti-inflammatory Activity
Thiazolidinones are also recognized for their anti-inflammatory effects. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX, which are critical in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in key metabolic pathways.
- Receptor Interaction : It could interact with cellular receptors, modulating signaling pathways related to cell proliferation and inflammation.
- Reactive Oxygen Species (ROS) Modulation : Thiazolidinones may influence oxidative stress levels within cells, contributing to their anticancer and antioxidant activities .
Case Studies
Several studies have explored the biological activities of thiazolidinone derivatives:
- Study on Anticancer Activity : A study evaluated various thiazolidinone derivatives against HepG2 and MCF-7 cell lines, revealing that certain modifications in the structure significantly enhanced cytotoxicity .
- Antioxidant Activity Assessment : Research showed that some thiazolidinones exhibited strong antioxidant properties by reducing lipid peroxidation levels, suggesting their potential in preventing oxidative stress-related diseases .
Scientific Research Applications
Biological Activities
3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide is a thiazolidinone derivative, and research indicates that thiazolidinone derivatives can possess anticancer, antimicrobial, and anti-inflammatory properties.
Antimicrobial Activity: Thiazolidinone derivatives exhibit significant antimicrobial properties and have shown activity against various bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Anticancer Activity: Related compounds have demonstrated cytotoxic effects against human cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). The IC50 values for these compounds range from 5.1 µM to 22.08 µM, indicating potent antiproliferative effects. The compound's mechanism may involve the induction of apoptosis and disruption of cell cycle progression.
Anti-inflammatory Activity: Studies have shown that thiazolidinones can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX, which are critical in the inflammatory response, suggesting potential therapeutic applications in treating inflammatory diseases.
The biological activity of thiazolidinone derivatives may be attributed to several mechanisms:
- Enzyme Inhibition: May inhibit specific enzymes involved in key metabolic pathways.
- Receptor Interaction: Could interact with cellular receptors, modulating signaling pathways related to cell proliferation and inflammation.
- Reactive Oxygen Species (ROS) Modulation: May influence oxidative stress levels within cells, contributing to their anticancer and antioxidant activities.
Case Studies
Studies have explored the biological activities of thiazolidinone derivatives:
- Study on Anticancer Activity: A study evaluated various thiazolidinone derivatives against HepG2 and MCF-7 cell lines, revealing that certain modifications in the structure significantly enhanced cytotoxicity.
- Antioxidant Activity Assessment: Research showed that some thiazolidinones exhibited strong antioxidant properties by reducing lipid peroxidation levels, suggesting their potential in preventing oxidative stress-related diseases.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Table 2: Antiproliferative and Cytotoxic Activities of Selected Analogs
Insights :
- Chlorinated Phenyl Analogs : Compounds with 2,4-dichlorophenyl groups (e.g., ) exhibit superior antiproliferative activity, likely due to increased hydrophobic interactions with cellular targets.
- Target Compound’s Unreported Activity : While direct biological data for the target compound are lacking, its hydroxyethyl group may mitigate cytotoxicity compared to chlorinated analogs, as seen in morpholine-substituted derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
